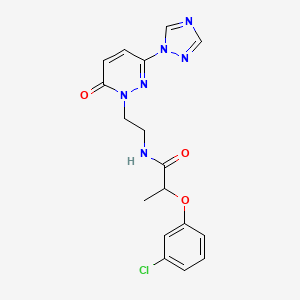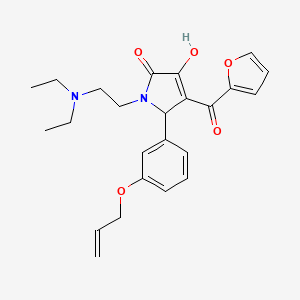![molecular formula C15H18N4O2 B2436692 3-{3-[Cyano(3-ethylphenyl)amino]propyl}imidazolidine-2,4-dione CAS No. 1445659-30-2](/img/structure/B2436692.png)
3-{3-[Cyano(3-ethylphenyl)amino]propyl}imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{3-[Cyano(3-ethylphenyl)amino]propyl}imidazolidine-2,4-dione is a synthetic organic compound characterized by its unique structure, which includes an imidazolidine-2,4-dione core and a cyano-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[Cyano(3-ethylphenyl)amino]propyl}imidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazolidine-2,4-dione Core: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions, often using cyanide salts.
Attachment of the Phenyl Group: The phenyl group with an ethyl substituent can be introduced through Friedel-Crafts alkylation or other aromatic substitution reactions.
Final Coupling: The final step involves coupling the cyano-substituted phenyl group with the imidazolidine-2,4-dione core, typically using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-{3-[Cyano(3-ethylphenyl)amino]propyl}imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group or the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, cyanide salts.
Major Products
Oxidation: Oxo derivatives of the imidazolidine ring.
Reduction: Amino derivatives.
Substitution: Various substituted imidazolidine derivatives.
Scientific Research Applications
3-{3-[Cyano(3-ethylphenyl)amino]propyl}imidazolidine-2,4-dione has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or cardiovascular conditions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biological Studies: It can be used in studies investigating enzyme inhibition or receptor binding due to its potential bioactivity.
Mechanism of Action
The mechanism of action of 3-{3-[Cyano(3-ethylphenyl)amino]propyl}imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the imidazolidine ring can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or modulation of biological activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-{3-[Cyano(phenyl)amino]propyl}imidazolidine-2,4-dione: Lacks the ethyl substituent on the phenyl ring.
3-{3-[Cyano(4-methylphenyl)amino]propyl}imidazolidine-2,4-dione: Contains a methyl group instead of an ethyl group.
Uniqueness
The presence of the ethyl group in 3-{3-[Cyano(3-ethylphenyl)amino]propyl}imidazolidine-2,4-dione can influence its physical and chemical properties, such as solubility and reactivity, making it distinct from its analogs. This subtle difference can significantly impact its biological activity and suitability for specific applications.
Properties
IUPAC Name |
3-(2,5-dioxoimidazolidin-1-yl)propyl-(3-ethylphenyl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-2-12-5-3-6-13(9-12)18(11-16)7-4-8-19-14(20)10-17-15(19)21/h3,5-6,9H,2,4,7-8,10H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOWUJHCCIUGMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N(CCCN2C(=O)CNC2=O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Diethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate;hydrochloride](/img/structure/B2436609.png)

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2436612.png)

![2-[(4-Chlorophenyl)sulfonyl]-5-nitrobenzoic acid](/img/structure/B2436615.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2436618.png)







